1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID 1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID
Brand Name: Vulcanchem
CAS No.: 1881328-70-6
VCID: VC7200873
InChI: InChI=1S/C18H17NO3/c20-17-15(18(21)22)11-12-19(17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,22)
SMILES: C1CN(C(=O)C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H17NO3
Molecular Weight: 295.338

1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID

CAS No.: 1881328-70-6

Cat. No.: VC7200873

Molecular Formula: C18H17NO3

Molecular Weight: 295.338

* For research use only. Not for human or veterinary use.

1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID - 1881328-70-6

Specification

CAS No. 1881328-70-6
Molecular Formula C18H17NO3
Molecular Weight 295.338
IUPAC Name 1-benzhydryl-2-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C18H17NO3/c20-17-15(18(21)22)11-12-19(17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,22)
Standard InChI Key VVJKSRQOKSMTDT-UHFFFAOYSA-N
SMILES C1CN(C(=O)C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(diphenylmethyl)-2-oxopyrrolidine-3-carboxylic acid is C₁₉H₁₉NO₃, with a molecular weight of 309.36 g/mol. Key structural elements include:

  • Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.

  • Diphenylmethyl group: A bulky, hydrophobic substituent attached to the nitrogen atom, enhancing steric hindrance and potential π-π interactions.

  • Oxo group: A ketone at position 2, which may participate in hydrogen bonding or tautomerism.

  • Carboxylic acid: A polar functional group at position 3, enabling salt formation or coordination with metal ions.

The compound’s stereochemistry is undefined in available literature, but analogous pyrrolidine derivatives often exhibit chirality at the 3-position due to the carboxylic acid substituent .

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis of 1-(diphenylmethyl)-2-oxopyrrolidine-3-carboxylic acid has been reported, analogous compounds suggest feasible pathways:

Route 1: Cyclocondensation of Aminodicarbonyl Precursors

  • Starting materials: Diphenylmethylamine and itaconic acid (or its esters).

  • Mechanism: A homoconjugate addition-cyclization reaction, as demonstrated for N-aryl-2-oxopyrrolidine-3-carboxylic acids .

  • Conditions: Reflux in a polar aprotic solvent (e.g., DMF) with catalytic acid.

Route 2: Post-Functionalization of Pyrrolidine Intermediates

  • Step 1: Synthesis of 2-oxopyrrolidine-3-carboxylic acid via cyclopropane-1,1-dicarboxylate ring-opening reactions .

  • Step 2: N-Alkylation with diphenylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).

Reactivity

The compound’s functional groups enable diverse transformations:

  • Carboxylic acid: Esterification, amidation, or decarboxylation.

  • Ketone: Reduction to secondary alcohol or formation of hydrazones .

  • Diphenylmethyl group: Susceptible to hydrogenolysis or oxidation under harsh conditions.

Physicochemical Properties

Predicted properties based on structural analogs :

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
logP~3.2 (high lipophilicity)
pKa (carboxylic acid)~4.5–5.0
Melting Point180–190°C (decomposition likely)

The diphenylmethyl group significantly increases hydrophobicity compared to simpler N-alkyl derivatives (e.g., 1-methyl-2-oxopyrrolidine-3-carboxylic acid, logP ~0.8) .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers for structure-activity studies.

  • Biological Screening: Evaluate antibacterial, antifungal, and anticancer activity against WHO-priority pathogens (e.g., Candida auris, Aspergillus fumigatus) .

  • Computational Modeling: Predict binding modes with targets like penicillin-binding proteins or CYP51A (a fungal lanosterol demethylase) .

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